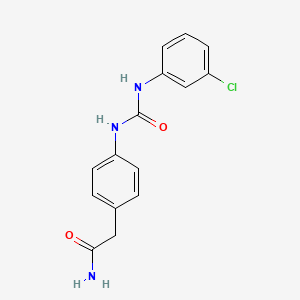
2-(4-(3-(3-Clorofenil)ureido)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide is a synthetic organic compound that belongs to the class of ureido derivatives This compound is characterized by the presence of a chlorophenyl group attached to a ureido moiety, which is further connected to a phenylacetamide structure
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide is the Insulin-like Growth Factor 1 Receptor (IGF1R) . IGF1R is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide interacts with IGF1R by binding to it, thereby inhibiting its activity . This inhibition prevents the receptor from activating downstream signaling pathways that promote cell growth and survival. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation .
Biochemical Pathways
Upon binding to IGF1R, 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide disrupts the normal functioning of the receptor, leading to the inhibition of downstream signaling pathways . These pathways include the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival. By inhibiting these pathways, the compound can exert its antiproliferative effects .
Pharmacokinetics
Computational predictions indicate favorable drug-like properties for this compound .
Result of Action
The inhibition of IGF1R by 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide leads to potent antiproliferative effects. It has been shown to inhibit cell migration and colony formation, induce G2/M arrest, and trigger early-stage apoptosis in hepatocellular carcinoma cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide typically involves the reaction of 3-chlorophenyl isocyanate with 4-aminophenylacetamide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Comparación Con Compuestos Similares
2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide can be compared with other similar compounds, such as:
2-(4-(3-(2-Chlorophenyl)ureido)phenyl)acetamide: Similar structure with a different position of the chlorine atom on the phenyl ring.
2-(4-(3-(3-Bromophenyl)ureido)phenyl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-(4-(3-(3-Methylphenyl)ureido)phenyl)acetamide: Similar structure with a methyl group instead of chlorine.
The uniqueness of 2-(4-(3-(3-Chlorophenyl)ureido)phenyl)acetamide lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-2-1-3-13(9-11)19-15(21)18-12-6-4-10(5-7-12)8-14(17)20/h1-7,9H,8H2,(H2,17,20)(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPCLPSLZZNKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2390753.png)
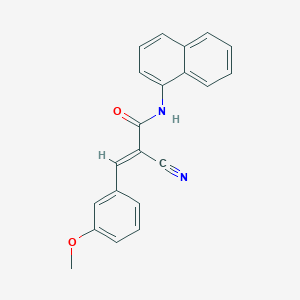
![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)
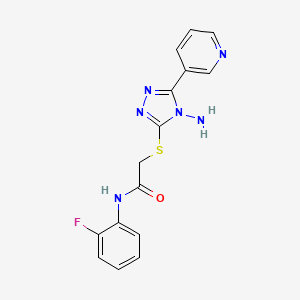
![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)
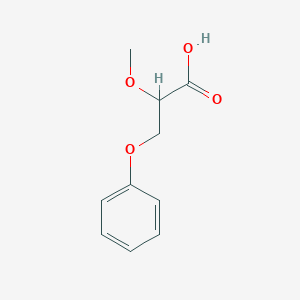
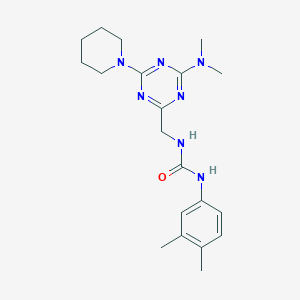
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390764.png)
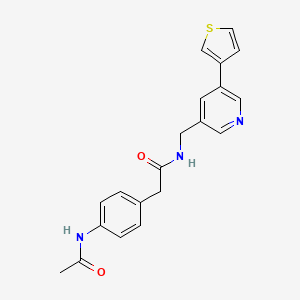
![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)
methyl}quinolin-8-ol](/img/structure/B2390769.png)
![1-(4-methylpiperidin-1-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2390771.png)
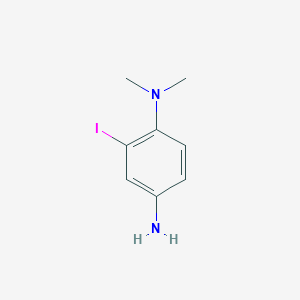
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)
